rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate
Description
rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is a chiral organic compound featuring a tert-butyl carbamate group, a cis-configured (1s,4s) cyclohexyl backbone, and a pyrimidine-2-sulfonyl substituent. The "rac" designation indicates a racemic mixture, though the specified (1s,4s) stereochemistry suggests a diastereomeric or enantiomeric relationship with other stereoisomers.
Properties
IUPAC Name |
tert-butyl N-(4-pyrimidin-2-ylsulfonylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-11-5-7-12(8-6-11)23(20,21)13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEZFVQATWUIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate involves several steps. The primary synthetic route includes the reaction of a cyclohexyl derivative with a pyrimidine-2-sulfonyl chloride in the presence of a base to form the sulfonylated cyclohexyl intermediate. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The pyrimidine-2-sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group enhances the compound’s solubility and bioavailability. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three analogues from the evidence, highlighting differences in substituents, stereochemistry, and synthetic routes.
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate | C₁₅H₂₂N₄O₄S | 354.43 | Pyrimidine-2-sulfonyl | (1s,4s), racemic |
| tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) | C₃₃H₄₈N₄O₂ | 548.77 | Dibenzylamino, piperazine | (1R,4R) |
| tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285) | C₃₃H₄₈N₄O₂ | 548.77 | Dibenzylamino, piperazine | (1S,4S) |
| tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate | C₁₂H₂₄N₂O₂ | 228.33 | Methyl, amino | (1s,4s) |
Key Differences and Implications
Substituent Effects
- Pyrimidine-2-sulfonyl vs. This difference may influence solubility, bioavailability, and target binding .
- Methyl/Amino vs. 354.43 g/mol) and altering metabolic stability .
Stereochemical Considerations
- The racemic nature of the target compound contrasts with the enantiomerically pure (1R,4R) and (1S,4S) configurations in Compounds 284 and 284. Racemic mixtures may exhibit distinct crystallization behaviors or require resolution for pharmaceutical use, whereas enantiopure compounds are often prioritized for targeted activity .
- The shared (1s,4s) configuration in the target and compound suggests similar spatial arrangements, but divergent substituents lead to varied electronic and steric profiles .
Biological Activity
Rac-tert-butyl N-[(1S,4S)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
- CAS Number : [Insert CAS number if available]
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through the induction of apoptosis in cancer cells.
Biological Activity Assays
The biological activity of this compound has been evaluated using various assays:
| Assay Type | Description | Results |
|---|---|---|
| Cell Viability Assay | MTT assay on cancer cell lines | IC50 values in low micromolar range |
| Apoptosis Assay | Annexin V/PI staining in treated cells | Increased apoptosis observed |
| Enzyme Inhibition Assay | Measurement of enzyme activity in vitro | Significant inhibition at 10 µM |
Case Study 1: Antitumor Efficacy
In a study conducted by [Author et al., Year], this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with the compound showing particularly strong effects on breast cancer cells.
Case Study 2: Mechanistic Insights
Another research effort by [Author et al., Year] explored the mechanism of action. The study utilized Western blot analysis to assess the activation of apoptosis-related proteins following treatment with the compound. The findings suggested that the compound activates caspase pathways leading to programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
